(2E)-Dehydrodonepezil is a derivative of Donepezil.
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
CAS No.: 145546-80-1
Cat. No.: VC21346795
Molecular Formula: C24H27NO3
Molecular Weight: 377.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 145546-80-1 |
---|---|
Molecular Formula | C24H27NO3 |
Molecular Weight | 377.5 g/mol |
IUPAC Name | (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
Standard InChI | InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ |
Standard InChI Key | LPMOTUSFDTTWJL-UDWIEESQSA-N |
Isomeric SMILES | COC1=C(C=C2C(=C1)C/C(=C\C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |
SMILES | COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Canonical SMILES | COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |
Appearance | Pale Yellow Solid |
Melting Point | 171-173°C |
Chemical Identity and Structural Characteristics
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of n-benzylpiperidines, which are heterocyclic compounds containing a piperidine ring. The compound is also known by several synonyms including (E)-2-((1-benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, 1-Benzyl-4-(5,6-dimethoxy-1-oxoindan-2-ylindenemethyl)piperidine, and (2E)-Dehydrodonepezil . This compound has significant importance in pharmaceutical research, particularly in relation to drugs targeting neurodegenerative conditions.
Chemical Identifiers and Properties
The compound is characterized by various chemical identifiers that help in its precise identification across different chemical databases and research platforms. The table below summarizes the key identifying parameters:
Parameter | Value |
---|---|
CAS Number | 145546-80-1, 120014-07-5 |
Molecular Formula | C₂₄H₂₇NO₃ |
Molecular Weight | 377.5 g/mol |
PubChem CID | 10762160 |
IUPAC Name | (2E)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |
InChI | InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12+ |
InChIKey | LPMOTUSFDTTWJL-UDWIEESQSA-N |
The molecular structure contains several notable features including a benzylpiperidine group, a dimethoxy-substituted indanone moiety, and a methylene bridge connecting these two structural components . This particular arrangement contributes to its chemical properties and potential pharmacological activity.
Structural Configuration and Isomerism
The compound exists in the (E)-configuration, as indicated by the "E" designation in its name, which refers to the stereochemistry around the double bond connecting the piperidine and indanone portions of the molecule . This stereochemical arrangement is significant for its potential biological activity and interactions with target molecules. The specific geometry around this double bond may influence its binding affinity to target proteins and its pharmacokinetic properties.
Relationship to Donepezil and Pharmaceutical Significance
2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one has significant relevance in the pharmaceutical industry due to its structural relationship to donepezil, a medication approved for the treatment of Alzheimer's disease.
Structural Relationship to Donepezil
This compound is recognized as (2E)-Dehydrodonepezil and serves as a closely related derivative of donepezil. The primary structural difference between this compound and donepezil involves the presence of a double bond in the methylene bridge connecting the piperidine and indanone moieties. This structural modification alters the conformational flexibility of the molecule, potentially affecting its binding characteristics and pharmacological profile compared to donepezil.
Research Applications and Biochemical Significance
The compound has several important applications in research and pharmaceutical development beyond its role as an impurity standard.
Pharmacological Research
As a structural analog of donepezil, this compound is studied in the context of neurodegenerative diseases, particularly Alzheimer's disease. Research involving this compound may provide insights into structure-activity relationships of acetylcholinesterase inhibitors, potentially contributing to the development of improved therapeutic agents. The structural similarities to donepezil make it valuable for studying pharmacokinetics and pharmacodynamics of related compounds.
Structural Biology Studies
The compound has been used in structural biology research, as evidenced by its presence in the Protein Data Bank. According to the search results, it is identified with the PDBe Ligand Code DZ7 and is associated with the PDBe Structure Code 5NAP . This indicates that the compound has been co-crystallized with a target protein, providing valuable insights into its binding mode and molecular interactions.
Supplier | Catalog Number | Quantity | Purity | Price (USD) | Availability |
---|---|---|---|---|---|
Aladdin Scientific | E587288-250mg | 250mg | 97% | $124.90 | In stock |
Aladdin Scientific | E587288-1g | 1g | 97% | $180.90 | In stock |
Aladdin Scientific | E587288-5g | 5g | 97% | $809.90 | 4-8 weeks |
Vulcan Chem | VC21346795 | Not specified | > 95% | Not provided | Not specified |
The compound is available in various quantities ranging from 250mg to 5g, with purities typically above 95% . The pricing structure reflects the high-value nature of this specialized research compound, with costs ranging from approximately $125 for 250mg to over $800 for 5g .
Analytical Characteristics and Identification Methods
The compound possesses several analytical characteristics that are useful for its identification and quality assessment in research and pharmaceutical settings.
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